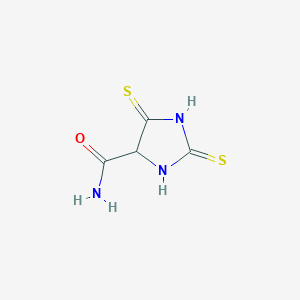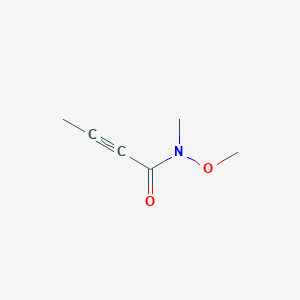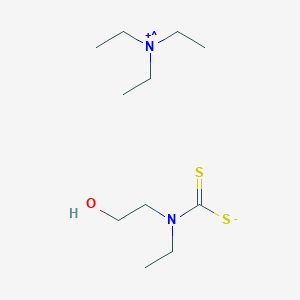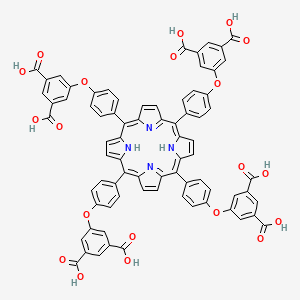
2,5-Dithioxoimidazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithioxoimidazolidine-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dithioxoimidazolidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Dithioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit viral proteases by binding to the active site of the enzyme, thereby preventing the virus from replicating . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against casein kinase 1δ/ε.
N-(5-Substituted-[1,3,4-thiadiazolyl]carboxamide): Used as a polymerase theta inhibitor for cancer treatment.
Uniqueness
2,5-Dithioxoimidazolidine-4-carboxamide is unique due to its dual sulfur atoms within the imidazole ring, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of enzyme inhibitors and advanced materials.
Propriétés
Formule moléculaire |
C4H5N3OS2 |
|---|---|
Poids moléculaire |
175.2 g/mol |
Nom IUPAC |
2,5-bis(sulfanylidene)imidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) |
Clé InChI |
XWIPBHXGXRAHDW-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=S)NC(=S)N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















